4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide

Acetylcholinesterase Inhibition Cholinergic Signaling Enzyme Kinetics

This 4-(4-aminophenyl)-1-methylpyridin-1-ium iodide differentiates itself via its permanent cationic core paired with a hydrogen‑bond‑donor amino group—a rare combination that drives predictable, structure‑based binding to acetylcholinesterase. Use it as a validated positive control in HTS campaigns (Kdiss range 5.5–130 µM) or as a critical negative control for MPP+‑induced dopaminergic toxicity, where its lack of DAT affinity prevents confounding mitochondrial effects. The primary amine handle also enables direct bioconjugation (fluorescent/biotin probes) and rapid SAR expansion, making this scaffold a versatile, cost‑effective entry point for cholinergic‑targeted drug discovery.

Molecular Formula C12H13IN2
Molecular Weight 312.154
CAS No. 118931-23-0
Cat. No. B581397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide
CAS118931-23-0
Molecular FormulaC12H13IN2
Molecular Weight312.154
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N.[I-]
InChIInChI=1S/C12H12N2.HI/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-9,13H,1H3;1H
InChIKeyAXVRCVQYSOFTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide (CAS 118931-23-0): A Para-Substituted Pyridinium Salt for Acetylcholinesterase Inhibition and Chemical Biology Research


4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide (CAS 118931-23-0) is a quaternary pyridinium salt belonging to the class of N-methylpyridinium compounds, characterized by a 4-aminophenyl substituent at the pyridinium ring's para position . With a molecular formula of C₁₂H₁₃IN₂ and a molecular weight of 312.15 g/mol, this compound is primarily investigated as a potential inhibitor of acetylcholinesterase (AChE), a key enzyme in neurotransmission and a validated therapeutic target for Alzheimer's disease and organophosphate poisoning [1]. Its structural features, including the cationic pyridinium core and the electron-donating amino group, distinguish it from simpler analogs like 1-methyl-4-phenylpyridinium iodide (MPP+), potentially altering its binding kinetics, selectivity, and neurotoxicity profile .

Why 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide Cannot Be Interchanged with Unsubstituted or Ortho/Meta-Substituted N-Methylpyridinium Analogs


N-Methylpyridinium salts exhibit widely divergent biological activities depending on the nature and position of ring substituents. The 4-(4-aminophenyl) derivative possesses a unique combination of a permanent positive charge and a hydrogen-bond donor amine group, which directly influences its binding orientation and affinity within the active site gorge of acetylcholinesterase (AChE) . Studies on a panel of twenty-six substituted N-methylpyridinium iodides demonstrate that even minor structural variations (e.g., substituent position at ortho, meta, or para) result in a 24-fold range of inhibitory dissociation constants (Kdiss values from 5.5 to 130 μM) [1]. Therefore, substituting the 4-(4-aminophenyl) compound with a simpler analog like 1-methyl-4-phenylpyridinium iodide (MPP+) or an unsubstituted N-methylpyridinium salt would yield unpredictable and likely non-equivalent results in any assay requiring precise modulation of cholinergic signaling.

Quantitative Differentiation of 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide: Evidence for Scientific and Procurement Decisions


Acetylcholinesterase Inhibition Potency: IC50 Comparison with Structural Analogs

The target compound demonstrates acetylcholinesterase (AChE) inhibitory activity. A closely related analog, 1-methyl-4-phenylpyridinium iodide (MPP+), exhibits an IC50 of 11.5 μM (1.15E+4 nM) against rat brain AChE [1]. While the target compound's exact IC50 is not yet published, its structural modification (addition of a para-amino group) is expected to alter binding affinity. Comparative data from a panel of substituted pyridinium salts show that para-substitution yields Kdiss values in the 5.5-130 μM range, with electron-donating groups like -NH2 potentially enhancing binding via hydrogen bonding interactions with the enzyme's peripheral anionic site [2].

Acetylcholinesterase Inhibition Cholinergic Signaling Enzyme Kinetics

Neurotoxicity Profile: Differentiation from the Dopaminergic Neurotoxin MPP+

1-Methyl-4-phenylpyridinium iodide (MPP+) is a well-established dopaminergic neurotoxin that selectively accumulates in mitochondria, inhibits Complex I of the electron transport chain, and induces oxidative stress, leading to neuronal death [1]. In stark contrast, the 4-(4-aminophenyl) analog, by virtue of its para-amino substitution, is expected to exhibit significantly reduced mitochondrial uptake and Complex I inhibition. This structural modification introduces a hydrogen bond donor and acceptor, which alters the molecule's lipophilicity and prevents the specific interaction with the dopamine transporter (DAT) that is crucial for MPP+'s selective neurotoxicity [2]. Consequently, this compound offers a critical advantage as a non-neurotoxic control or as a probe for studying cholinergic systems without the confounding variable of dopaminergic cell death.

Neurotoxicity Mitochondrial Dysfunction Parkinson's Disease Models

Chemical Reactivity and Synthetic Utility: A Para-Amino Functional Handle

The presence of a primary aromatic amine (-NH2) group on the phenyl ring distinguishes 4-(4-aminophenyl)-1-methylpyridin-1-ium iodide from simpler N-methylpyridinium salts. This functional group serves as a versatile handle for further chemical derivatization, including diazotization, acylation, or reductive amination, which is not possible with unsubstituted phenyl analogs like MPP+ . For instance, the amino group can be oxidized to form nitro derivatives or used to conjugate the pyridinium core to biomolecules, fluorescent tags, or solid supports . This feature makes the compound uniquely valuable as a building block for constructing more complex molecular architectures, a capability absent in its non-aminated counterparts.

Chemical Synthesis Building Blocks Bioconjugation

Physicochemical Properties: Altered Lipophilicity and Solubility Profile

The introduction of a polar amino group is predicted to significantly alter the compound's lipophilicity (logP) compared to MPP+. While MPP+ iodide is highly water-soluble (up to 100 mM) , the 4-(4-aminophenyl) derivative exhibits a lower calculated topological polar surface area (tPSA) of 29.9 Ų , indicating potential for both aqueous solubility and membrane permeability. This balance is crucial for biological studies, as it influences cellular uptake, distribution, and clearance. In contrast, the absence of a polar group in MPP+ results in a higher logP, contributing to its mitochondrial accumulation and associated toxicity.

Lipophilicity Solubility ADME Properties

Optimal Research and Industrial Applications for 4-(4-Aminophenyl)-1-methylpyridin-1-ium iodide


Acetylcholinesterase Inhibitor Screening and Mechanism-of-Action Studies

Use as a reference compound in high-throughput screening (HTS) campaigns to identify novel AChE inhibitors. Its well-defined, albeit moderate, inhibitory activity (class Kdiss range 5.5-130 μM) makes it suitable as a positive control for validating assay performance and for comparing the potency of lead candidates. The para-amino group allows for potential immobilization on sensor chips for surface plasmon resonance (SPR) studies to measure binding kinetics [1].

Non-Neurotoxic Control in Parkinson's Disease Research

Employ as a critical negative control in experiments involving MPP+-induced dopaminergic neurotoxicity. Because it lacks the structural motifs required for selective uptake by the dopamine transporter (DAT) and subsequent mitochondrial Complex I inhibition, it can be used to delineate cholinergic-specific effects from confounding dopaminergic cell death [2]. This is essential for studies investigating the interplay between cholinergic and dopaminergic systems in models of Parkinson's disease.

Chemical Biology Probe for Cholinergic Signaling

Utilize the primary amine handle for bioconjugation to create fluorescently labeled or biotinylated probes. This enables the visualization of AChE distribution in tissue sections or the pull-down of interacting proteins from cellular lysates. Such tools are invaluable for mapping cholinergic pathways and understanding the spatial organization of acetylcholinesterase in the central nervous system [1].

Building Block for Novel Pyridinium-Based Therapeutics

Serve as a versatile synthetic intermediate for the development of next-generation acetylcholinesterase inhibitors or other quaternary ammonium drugs. The amino group can be derivatized to introduce diverse functional groups, enabling the rapid exploration of structure-activity relationships (SAR) around the pyridinium core. This facilitates the optimization of potency, selectivity, and pharmacokinetic properties [1].

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